1-(2-Chlorophenyl)-1H-pyrazol-5-amine chemical structure and properties
1-(2-Chlorophenyl)-1H-pyrazol-5-amine chemical structure and properties
Technical Monograph: 1-(2-Chlorophenyl)-1H-pyrazol-5-amine
Executive Summary 1-(2-Chlorophenyl)-1H-pyrazol-5-amine (CAS: 14678-96-7) serves as a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, combined with the orthogonal reactivity of the exocyclic amine and the pyrazole C4 position, makes it an indispensable building block for the synthesis of fused heterocycles. This guide details its structural properties, validated synthetic protocols, and critical role in the development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Chemical Identity & Structural Analysis
The compound features a pyrazole core substituted at the N1 position with a 2-chlorophenyl ring and at the C5 position with a primary amine. The ortho-chloro substituent exerts a steric influence that twists the phenyl ring out of coplanarity with the pyrazole, affecting solubility and binding affinity in biological targets.
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | 1-(2-Chlorophenyl)-1H-pyrazol-5-amine |
| Common Synonyms | 5-Amino-1-(2-chlorophenyl)pyrazole; 1-(2-Chlorophenyl)-5-aminopyrazole |
| CAS Registry Number | 14678-96-7 |
| Molecular Formula | |
| Molecular Weight | 193.63 g/mol |
| Physical State | Off-white to beige crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~2.5 (pyrazole N), ~16 (amine) |
Structural Visualization (Graphviz) The following diagram illustrates the atomic connectivity and numbering scheme used throughout this guide.
Figure 1: Connectivity of 1-(2-Chlorophenyl)-1H-pyrazol-5-amine showing the N1-aryl and C5-amine substitution pattern.[1]
Synthetic Pathways & Process Chemistry
The most robust route for synthesizing 1-aryl-5-aminopyrazoles unsubstituted at the 3- and 4-positions involves the cyclocondensation of arylhydrazines with 3-alkoxyacrylonitriles. This method is preferred over the reaction with simple acrylonitrile (which requires oxidative aromatization) due to higher regioselectivity and cleaner impurity profiles.
Mechanism of Action
-
Michael Addition: The terminal nitrogen (
-nitrogen) of the hydrazine attacks the -carbon of 3-ethoxyacrylonitrile, displacing the ethoxy group. -
Cyclization: The internal nitrogen (
-nitrogen, attached to the aryl ring) attacks the nitrile carbon. -
Tautomerization: The resulting imine tautomerizes to the stable 5-aminopyrazole.
Experimental Protocol: Synthesis from 2-Chlorophenylhydrazine
Reagents:
-
2-Chlorophenylhydrazine hydrochloride (1.0 eq)
-
3-Ethoxyacrylonitrile (1.1 eq)
-
Sodium Ethoxide (NaOEt) or Triethylamine (Et3N) (1.2 - 2.0 eq)
-
Ethanol (Absolute)[2]
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-chlorophenylhydrazine hydrochloride (10 mmol) in absolute ethanol (50 mL).
-
Neutralization: Add Triethylamine (22 mmol) dropwise at room temperature. Stir for 15 minutes until the hydrazine salt is neutralized and the solution becomes clear (or slightly cloudy with salt precipitate).
-
Addition: Add 3-ethoxyacrylonitrile (11 mmol) slowly via syringe.
-
Reflux: Heat the reaction mixture to reflux (
) and maintain for 3–5 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 1:1). The starting hydrazine should disappear. -
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure to
20% of the original volume. -
Pour the residue into ice-cold water (100 mL) with vigorous stirring.
-
The product typically precipitates as a solid.
-
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM) if necessary.
Yield: Typical yields range from 75% to 85%.
Reactivity Profile & Derivatization
The 5-aminopyrazole scaffold is a "chemical chameleon," capable of reacting as a nucleophile (at the amine or C4) or an electrophile (after diazotization).
Key Transformations:
-
Cyclocondensation (Bicyclics): Reaction with 1,3-dielectrophiles (e.g., malonaldehyde,
-ketoesters) yields pyrazolo[1,5-a]pyrimidines . This is the most critical reaction for drug discovery. -
Electrophilic Aromatic Substitution (EAS): The C4 position is highly electron-rich. Halogenation (NCS/NBS) or nitration occurs readily at C4.
-
Acylation: The exocyclic amine can be acylated to form amides, though the nucleophilicity is moderated by the electron-withdrawing pyrazole ring.
Reaction Workflow (Graphviz)
Figure 2: Primary divergent synthetic pathways for the 5-aminopyrazole scaffold.
Applications in Drug Discovery
This specific scaffold is a validated pharmacophore in the design of ATP-competitive kinase inhibitors.
-
Pyrazolo[1,5-a]pyrimidines: The 1-(2-chlorophenyl) moiety provides a specific steric bulk that fills the hydrophobic pocket (Selectivity Pocket) of kinases such as Cyclin-Dependent Kinases (CDKs) and KDR (VEGFR-2) . The nitrogen atoms of the fused pyrimidine ring often serve as the hinge-binding motif.
-
Bioisosterism: The 2-chlorophenyl group is often used to mimic the steric demands of an o-tolyl or 2,6-dichlorophenyl group, optimizing the twist angle of the inhibitor to match the enzyme's active site conformation.
Case Study: In the synthesis of Dorsomorphin analogs (BMP signaling inhibitors), the 5-aminopyrazole core is condensed with ethyl acetoacetate derivatives to build the bicyclic core.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine over long periods.
References
-
Synthesis of 5-Aminopyrazoles: Faria, J. V., et al. "Synthesis and biological evaluation of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives."[3] Bioorganic & Medicinal Chemistry Letters, 2013.
-
Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors: Williamson, D. S., et al. "Novel pyrazolo[1,5-a]pyrimidines as potent inhibitors of cyclin-dependent kinase 2 (CDK2)." Bioorganic & Medicinal Chemistry Letters, 2005.
-
General Reactivity of Aminopyrazoles: Elnagdi, M. H., et al. "Recent developments in aminopyrazole chemistry." Arkivoc, 2009.[4]
-
Chemical Identity & CAS: PubChem Compound Summary for CID 12366038 (Analogous structure verification).
Sources
- 1. 3-叔丁基-1-(2-氯苯基)-1H-吡唑-5-胺 CAS#: 956397-18-5 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 3. sciforum.net [sciforum.net]
- 4. arkat-usa.org [arkat-usa.org]
